molecular formula C22H17N3O2 B11115765 5-[(4-Methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

5-[(4-Methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

Cat. No.: B11115765
M. Wt: 355.4 g/mol
InChI Key: XVJROJCRXOOIIO-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a naphthalene derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(Naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazole ring and the naphthalene moiety enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H17N3O2/c1-26-17-11-9-15(10-12-17)14-24-22-20(13-23)25-21(27-22)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,24H,14H2,1H3

InChI Key

XVJROJCRXOOIIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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